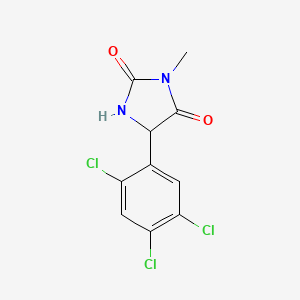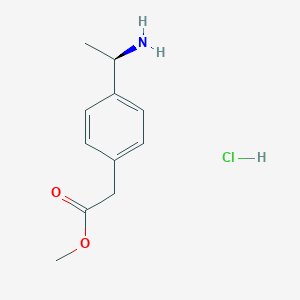
(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is a chiral compound with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and methyl bromoacetate.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
相似化合物的比较
Similar Compounds
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The non-hydrochloride form, which may differ in solubility and stability.
Uniqueness
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is unique due to its chiral nature, which allows for specific interactions with chiral biological targets, making it valuable in the development of enantioselective drugs and catalysts.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m1./s1 |
InChI 键 |
ILVIOGUOBJCTDN-DDWIOCJRSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


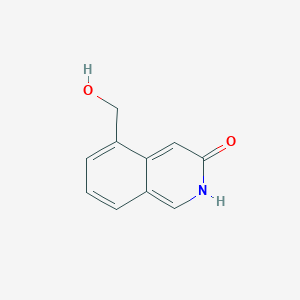

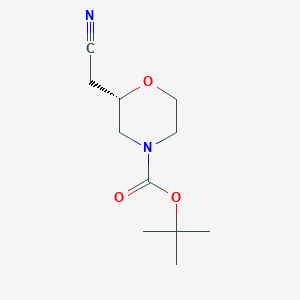

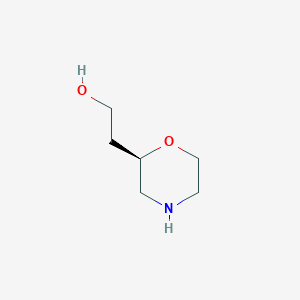
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
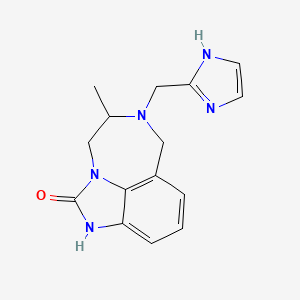
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
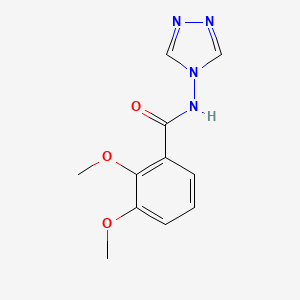
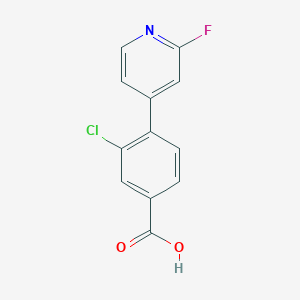
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
